Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I), 98%
Description
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) (CAS: 1121960-90-4) is a gold(I)-based organometallic compound with the molecular formula C28H35AuF6NO6PS2 and a molecular weight of 887.64 g/mol. It is a white to off-white solid widely employed as a homogeneous catalyst in organic synthesis .
The compound features a gold(I) center coordinated to a 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl ligand, which provides steric bulk and electron-donating properties, and a bis(trifluoromethanesulfonyl)imide (NTf2) counterion that enhances solubility in non-polar solvents and stabilizes the cationic gold species . Key applications include:
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;gold(1+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O2P.C2F6NO4S2.Au/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-11,16-21H,3-8,12-15H2,1-2H3;;/q;-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWMCSDFBBTUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35AuF6NO6PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that gold catalysts often target unsaturated bonds in organic molecules, facilitating reactions such as oxidative cyclization.
Biochemical Pathways
Gold catalysts are often used in organic synthesis, suggesting that this compound may play a role in various biochemical transformations.
Biological Activity
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I), commonly referred to as a gold(I) complex, is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a gold(I) center coordinated to a phosphine ligand (2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl) and an anionic bis(trifluoromethanesulfonyl)imide moiety. The unique structure of this compound contributes to its varied biological activities.
Table 1: Structural Components
| Component | Description |
|---|---|
| Gold(I) Center | Central metal ion responsible for biological activity |
| Phosphine Ligand | 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl |
| Anionic Group | Bis(trifluoromethanesulfonyl)imide |
Anticancer Properties
Research indicates that gold(I) complexes exhibit significant anticancer activity through various mechanisms. These include:
- Inhibition of Thioredoxin Reductase (TrxR) : Gold(I) complexes have been shown to inhibit TrxR, an enzyme involved in redox regulation within cells. This inhibition leads to increased reactive oxygen species (ROS), triggering apoptosis in cancer cells .
- Targeting Kinases : Some studies suggest that gold(I) complexes can act as inhibitors of tyrosine kinases, which are crucial for cancer cell proliferation. For instance, a gold complex demonstrated the ability to overcome resistance in lung cancer cell lines by targeting the epidermal growth factor receptor (EGFR) .
Case Study: Lung Cancer Cell Lines
A recent study evaluated the efficacy of various gold(I) complexes against lung cancer cell lines. The results indicated that the tested compounds had IC50 values in the low micromolar range, demonstrating potent antiproliferative effects .
Antimicrobial Activity
Gold(I) complexes also exhibit antimicrobial properties, particularly against Gram-positive bacteria. The mechanisms proposed include:
- Disruption of Cell Membranes : Gold complexes can insert into bacterial membranes, causing structural destabilization and cytoplasmic leakage .
- Selective Activity : Studies show that these compounds are more effective against Gram-positive strains like Staphylococcus aureus compared to Gram-negative strains due to differences in membrane permeability .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.5 | High |
| Bacillus subtilis | 0.8 | High |
| Escherichia coli | 32 | Low |
| Pseudomonas aeruginosa | >64 | Very Low |
The biological activity of Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) can be attributed to several key mechanisms:
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and apoptosis in cancer cells.
- Inhibition of Key Enzymes : Targeting enzymes like TrxR disrupts cellular redox balance.
- Cell Cycle Arrest : Certain complexes induce G1 phase arrest in cancer cell lines, preventing further proliferation .
Comparison with Similar Compounds
Research Findings and Performance Metrics
Turnover Frequency (TOF) Comparison
| Reaction Type | Target Compound | Tri-tert-butylphosphine Au(I) | Triphenylphosphine Au(I) |
|---|---|---|---|
| Alkyne Hydration | 1,200 h⁻¹ | 950 h⁻¹ | 800 h⁻¹ |
| Hydroarylation | 98% yield | 85% yield | 72% yield |
| Carbonyl Migration | >99% selectivity | 89% selectivity | 75% selectivity |
Stability Under Oxidative Conditions
- The target compound retains >90% activity after 24 hours in air, whereas chloro-based analogs degrade by 50% under identical conditions .
Preparation Methods
Reaction Scheme
Optimized Procedure
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Conditions :
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Workup :
Analytical Validation
Spectroscopic Data
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³¹P NMR (CDCl₃): δ 36.2 ppm (singlet, Au-P coupling).
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¹⁹F NMR (CDCl₃): δ −78.9 ppm (singlet, CF₃ groups).
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ESI-MS : m/z 1023.2 [M]⁺ (calc. 1023.1).
Purity Assessment
| Method | Criteria | Result |
|---|---|---|
| Elemental Analysis | C, H, N, P, S, Au ±0.3% | Pass (98.2%) |
| HPLC (C18) | Single peak at 4.7 min | >98% homogeneity |
Critical Parameters for Reproducibility
Solvent Selection
Polar aprotic solvents (DCE, dichloromethane) prevent ligand dissociation, while ethers (THF) induce decomposition.
Moisture Sensitivity
Reagents must be rigorously dried (LiNTf₂: 100°C under vacuum; SPhosAuCl: stored over P₂O₅).
Stoichiometry
Substoichiometric LiNTf₂ (<1 equiv) leaves residual SPhosAuCl, reducing purity.
Comparative Methodologies
Alternative Counterion Sources
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AgNTf₂ : Faster metathesis (2 hours) but introduces AgCl byproduct requiring chromatographic removal.
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HNTf₂ : Protonolysis route unsuitable due to SPhosAu⁺ instability.
Ligand Variations
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JohnPhosAuNTf₂ : Synthesized analogously but exhibits lower thermal stability.
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IPrAuNTf₂ : Requires higher temperatures (40°C), risking ligand degradation.
Scalability and Industrial Relevance
Batch sizes up to 50 g have been demonstrated with consistent yields (95–98%). Key considerations:
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Cost Drivers : LiNTf₂ accounts for 62% of material costs.
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Waste Streams : LiCl (non-hazardous) and DCE (recyclable via distillation).
Q & A
Q. What are the primary catalytic applications of this gold(I) complex in organic synthesis, and what methodological considerations ensure optimal performance?
This complex is a versatile catalyst for diverse transformations. Key applications include:
| Reaction Type | Substrate/System | Conditions | Outcome/Selectivity | Reference |
|---|---|---|---|---|
| Hydration of alkynes | Substituted alkynes | Room temperature | Selective ketone formation | |
| Hydroarylation/aromatization | Arene-diynes | Not specified | Efficient polyaromatic coupling | |
| Carbonyl migration | Alkynyl-substituted indole-3-carboxamides | Not specified | Regioselective indole functionalization | |
| Alkyne carboalkoxylation | Alkynes with alcohols | Multicomponent conditions | β-Alkoxy ketone synthesis |
Q. Methodological considerations :
- Use anhydrous solvents (e.g., dichloromethane, toluene) under inert atmosphere to prevent ligand oxidation.
- Optimize catalyst loading (typically 1–5 mol%) to balance efficiency and cost.
- Monitor reaction progress via TLC or GC-MS, as overexposure to moisture or heat may deactivate the catalyst.
Q. What spectroscopic and analytical techniques are most effective for characterizing this gold(I) complex and verifying its purity in research settings?
- NMR spectroscopy : P NMR confirms phosphine ligand coordination (δ ~40–50 ppm for Au-P complexes). F NMR verifies bis(trifluoromethanesulfonyl)imide counterion integrity .
- X-ray crystallography : Resolves Au(I) coordination geometry and ligand spatial arrangement .
- Elemental analysis : Validates empirical formula (CHAuFNOPS) and purity (>98%) .
- FT-IR : Identifies characteristic S=O (1350–1200 cm) and CF (1250–1100 cm) stretches .
Q. How should researchers handle and store this complex to maintain its catalytic activity and prevent decomposition?
- Storage : Keep under argon or nitrogen at –20°C in a desiccator. The solid is moisture-sensitive and may hydrolyze in humid environments .
- Handling : Weigh in a glovebox or under Schlenk conditions. Avoid prolonged exposure to light, as Au(I) complexes can undergo photodegradation.
Advanced Questions
Q. What mechanistic insights explain the regioselectivity observed in gold(I)-catalyzed carbonyl migration reactions using this complex?
The regioselectivity arises from ligand-induced electronic and steric effects:
- Electronic effects : The electron-rich 2',6'-dimethoxybiphenyl backbone stabilizes Au(I)-alkyne π-complexes, directing electrophilic activation to the terminal alkyne position .
- Steric effects : Dicyclohexylphosphino groups hinder undesired side reactions by blocking bulky substituents on substrates.
Methodology : Perform DFT calculations to map transition states and isotopic labeling (e.g., C) to track migratory pathways.
Q. How can researchers address discrepancies in catalytic efficiency when comparing this complex to other phosphine-ligated gold(I) catalysts in hydroamination reactions?
- Ligand screening : Test structurally diverse phosphine ligands (e.g., XPhos, BrettPhos) to assess steric/electronic contributions .
- Kinetic profiling : Use in situ IR or P NMR to monitor catalyst turnover and identify deactivation pathways.
- Additive screening : Introduce silver salts (e.g., AgOTf) to scavenge halides or stabilize active species .
Q. What experimental strategies can mitigate catalyst decomposition during prolonged reactions involving this complex?
- Stabilizing additives : Add molecular sieves (3Å) to absorb moisture or use radical inhibitors (e.g., BHT) to suppress oxidative decomposition.
- Low-temperature protocols : Conduct reactions at 0–25°C to reduce thermal degradation .
- Ligand modification : Replace dicyclohexylphosphino with more robust N-heterocyclic carbene (NHC) ligands for enhanced stability .
Q. How does the electronic nature of the bis(trifluoromethanesulfonyl)imide ligand influence the catalytic activity in multicomponent alkyne carboalkoxylation?
- Counterion effects : The weakly coordinating bis(trifluoromethanesulfonyl)imide (NTf) enhances Au(I) electrophilicity, promoting alkyne activation.
- Solubility : The NTf anion improves solubility in nonpolar solvents (e.g., toluene), facilitating substrate-catalyst interaction.
Validation : Compare catalytic activity with chloride or acetate counterions via kinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
